5-(2-Chlorophenyl)pyridin-2(1H)-one
Description
Significance of Pyridinone Heterocycles in Pharmaceutical Research
The utility of the pyridinone core in drug discovery is multifaceted, stemming from its structural and electronic characteristics that allow it to be readily incorporated into complex molecules designed to interact with biological systems.
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. scielo.brmdpi.comnih.gov This concept, first introduced in the late 1980s, has become a key strategy in lead generation for drug discovery. mdpi.comscielo.br Pyridin-2(1H)-one is considered a privileged scaffold because its derivatives have shown a remarkable breadth of pharmacological activities, indicating their ability to interact with a diverse range of proteins and enzymes. nih.govnih.gov This versatility makes the pyridinone core a valuable starting point for building libraries of compounds with a high potential for biological activity. scielo.br A number of FDA-approved drugs, particularly kinase inhibitors like Palbociclib and Ripretinib, feature the 2-pyridone moiety, underscoring its clinical significance. nih.govnih.gov
Bioisosterism, the strategy of replacing one part of a molecule with another that has similar physical or chemical properties to create a new compound with improved biological characteristics, is a fundamental tool in medicinal chemistry. njppp.comnih.gov The pyridin-2(1H)-one scaffold is an effective bioisostere for several common functional groups, including amides, phenyls, and other nitrogen- or oxygen-containing heterocycles. wikipedia.orgnih.govgoogle.com This substitution can lead to enhanced potency, selectivity, and pharmacokinetic properties, such as improved solubility and metabolic stability, while maintaining the necessary interactions with the biological target. nih.govnjppp.com
Overview of Biological Activities Associated with Pyridin-2(1H)-one Derivatives
The privileged nature of the pyridin-2(1H)-one scaffold is reflected in the wide range of biological activities exhibited by its derivatives. wikipedia.org These activities span various therapeutic areas, making this class of compounds a subject of intense investigation.
A significant body of research has focused on the anticancer potential of pyridin-2(1H)-one derivatives. These compounds have demonstrated potent cytotoxic effects against various human cancer cell lines. acs.orgnih.gov For instance, certain derivatives have shown significant activity against hepatocellular carcinoma, colon cancer, and breast cancer cell lines. nih.gov The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases. nih.govnih.gov The development of novel pyridin-2(1H)-one analogues as potent Tropomyosin receptor kinase (TRK) inhibitors is a recent example of this targeted approach. nih.gov
| Derivative Example | Cancer Cell Line | Reported Activity |
| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | - | PIM-1 kinase inhibition nih.gov |
| Pyridin-2(1H)-one derivative 3r | Four human tumor cell lines | More active than cisplatin (B142131) nih.gov |
| Pyridin-2(1H)-one derivative 14q | TRK-fusion cancers | Potent TRK inhibition, tumor regression in xenograft models nih.gov |
| Pyridine (B92270) derivative LHT-17-19 | Lewis lung carcinoma | Antitumor and antimetastatic properties researchgate.net |
Pyridin-2(1H)-one derivatives have also been identified as promising agents against microbial and viral infections. wikipedia.org Their broad-spectrum activity includes effects against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govnih.govgoogle.com The antimicrobial action can stem from the disruption of the microbial cell membrane or other vital cellular processes. nih.gov In the realm of antiviral research, pyridinone scaffolds have been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, demonstrating high potency against both wild-type and drug-resistant viral strains. wikipedia.org Furthermore, derivatives have been identified with inhibitory activity against the Hepatitis B virus (HBV). wikipedia.org
| Derivative Example | Target Organism/Virus | Reported Activity |
| Pyridin-2(1H)-one based NNRTIs | HIV-1 | High potency against wild-type and resistant strains |
| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one | Hepatitis B Virus (HBV) | Inhibition of HBV-DNA replication wikipedia.org |
| Furanpydone A | Staphylococcus aureus, Bacillus Subtilis, etc. | Moderate inhibitory effects nih.gov |
| Thienopyrimidine derivatives | Bacteria and Fungi | Potent antibacterial and antifungal bioactivity |
The anti-inflammatory properties of pyridin-2(1H)-one derivatives have been well-documented. wikipedia.org These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX). Some derivatives have shown anti-inflammatory effects comparable to established drugs like indomethacin (B1671933) in preclinical models. Research into 3,5-disubstituted pyridin-2(1H)-one derivatives has revealed their potential in treating chronic inflammatory pain by targeting pathways such as the p38 MAPK cascade.
| Derivative Example | Model/Target | Reported Activity |
| 3-hydroxypyridin-4-one derivatives | Carrageenan pleurisy model | Anti-inflammatory effect comparable to indomethacin |
| 3,5-disubstituted pyridin-2(1H)-one derivatives | Mechanical allodynia model | Strong anti-allodynic potency, p38α MAPK inhibition |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative 7c | Ear edema model / COX enzymes | 82% inhibition of ear edema, dual COX-1/COX-2 inhibition |
| Indole-bearing pyridine derivatives | Rat-paw edema | Higher activity than indomethacin |
Other Pharmacological Activities
While pyridin-2(1H)-one derivatives are well-known for certain primary applications, the versatility of the scaffold has led to the discovery of a wide spectrum of other pharmacological activities. Research has demonstrated that compounds incorporating this core structure exhibit significant potential in various therapeutic fields.
These activities include:
Antiviral and Antimicrobial: The pyridinone core is integral to compounds with potent anti-HIV and anti-Hepatitis B Virus (HBV) activity. nih.gov Furthermore, various analogues have been synthesized and shown to possess broad-spectrum antibacterial and antifungal properties. nih.govresearchgate.net
Analgesic and Anti-inflammatory: Certain 3,5-disubstituted pyridin-2(1H)-one derivatives have been identified as potent analgesics for treating mechanical allodynia, a type of neuropathic pain. nih.gov The mechanism for some of these compounds is linked to the inhibition of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. nih.govnih.gov
Anticancer: The scaffold is found in numerous compounds with antiproliferative properties against various tumor cell lines. ekb.eg For instance, 1,6-diaryl pyridin-2(1H)-one analogues have demonstrated in vitro cytotoxicity, inducing cell cycle arrest. ekb.eg
Metabolic Disorders: A novel class of pyridone-containing compounds has been developed as agonists for G-protein-coupled receptor 119 (GPR119). nih.gov These agonists stimulate glucose-dependent insulin (B600854) release and promote the secretion of glucagon-like peptide-1 (GLP-1), making them potential candidates for the treatment of type 2 diabetes. nih.gov
Kinase Inhibition: Beyond p38 MAPK, pyridinone derivatives have been engineered as inhibitors of other crucial kinases. For example, 5-(pyridin-2-yl)thiazole derivatives have shown potent inhibitory activity against the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5), a target implicated in fibrosis and cancer. nih.gov
Cardiotonic Effects: Certain derivatives have been evaluated for their ability to increase myocardial contractility, showing potential as cardiotonic agents for heart failure. nih.govresearchgate.net
Rationale for Investigating 5-(2-Chlorophenyl)pyridin-2(1H)-one and its Analogues
The investigation of specific analogues like 5-(2-Chlorophenyl)pyridin-2(1H)-one is a rational and systematic process in drug discovery, driven by the principles of structure-activity relationship (SAR). The core idea is to synthesize and test a series of related compounds to understand how specific structural modifications influence biological activity. The pyridin-2(1H)-one nucleus serves as a foundational scaffold, while substitutions at its various positions are used to fine-tune pharmacological properties.
The rationale for focusing on 5-(2-Chlorophenyl)pyridin-2(1H)-one is multifaceted:
Strategic Modification of a Privileged Scaffold: The 5-position of the pyridinone ring is a well-established site for modification to modulate potency and selectivity. The introduction of an aryl (phenyl) group at this position has proven to be a highly effective strategy in developing neurologically active agents. nih.gov
Exploration of Steric and Electronic Effects: The 2-chlorophenyl group is not a random choice. It is selected to probe specific chemical properties. The chlorine atom at the ortho-position of the phenyl ring introduces both steric bulk and distinct electronic effects (it is an electron-withdrawing group). Medicinal chemists investigate these features to determine their impact on how the molecule fits into and interacts with the binding pocket of a biological target.
SAR-Guided Drug Design: A prime example of this strategy is the discovery of Perampanel, a noncompetitive AMPA receptor antagonist used as an antiepileptic drug. nih.govnih.gov The development of Perampanel involved the synthesis and evaluation of numerous 1,3,5-triaryl-1H-pyridin-2-one derivatives. The SAR studies in this research highlighted the critical role of the substituent at the 5-position in determining the compound's potency. nih.gov By systematically replacing the aryl group at this position, researchers can map the requirements for optimal activity.
The following data table, based on research into AMPA receptor antagonists, illustrates how modifying the substituent at the 5-position of a pyridinone core dramatically affects inhibitory activity. This demonstrates the underlying principle for investigating specific analogues like 5-(2-Chlorophenyl)pyridin-2(1H)-one.
| Compound | R Group (at 5-position) | Inhibitory Activity (IC₅₀, nM) |
|---|---|---|
| 1 | Phenyl | 140 |
| 2 | 2-Thienyl | 110 |
| 3 | 3-Thienyl | 170 |
| 4 | 2-Pyridyl | 60 |
| 5 | 3-Pyridyl | 130 |
| 6 | 4-Pyridyl | 280 |
Data adapted from the structure-activity relationship studies of 1,3,5-triaryl-1H-pyridin-2-one derivatives as noncompetitive AMPA receptor antagonists. nih.gov
As the table shows, changing the aryl group at the 5-position from a simple phenyl to a 2-pyridyl group more than doubles the potency (IC₅₀ drops from 140 nM to 60 nM). nih.gov This finding provides a compelling reason to explore further variations, including substituted phenyl rings like the 2-chlorophenyl group, in the quest for analogues with improved therapeutic profiles. The investigation of 5-(2-Chlorophenyl)pyridin-2(1H)-one is therefore a logical step in the rational design and discovery of new, more effective drugs.
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQAUAPSPKFFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603929 | |
| Record name | 5-(2-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76053-47-9 | |
| Record name | 5-(2-Chlorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationships Sar of 5 2 Chlorophenyl Pyridin 2 1h One and Its Derivatives
Influence of the Pyridin-2(1H)-one Core on Biological Activity
The pyridin-2(1H)-one moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. researchgate.netresearchgate.netnih.gov Its utility stems from its unique chemical properties, including the ability to act as both a hydrogen bond donor (at the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.gov This dual functionality allows pyridinone derivatives to engage in specific interactions with biological targets such as enzymes and receptors.
The versatility of the pyridinone scaffold is demonstrated by its presence in various approved drugs with diverse therapeutic applications. For instance, milrinone (B1677136) is a cardiotonic agent, pirfenidone (B1678446) is used to treat idiopathic pulmonary fibrosis, and doravirine (B607182) is an anti-HIV drug. nih.gov The pattern of substituents on the pyridinone ring has a profound influence on the pharmacological properties and therapeutic uses of these molecules. nih.gov The core structure serves as a robust scaffold upon which different functional groups can be placed to modulate activity and selectivity. researchgate.net
A critical aspect of the pyridin-2(1H)-one core is its existence in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine (B17775). nih.gov The position of this equilibrium is highly sensitive to the surrounding environment, such as the polarity of the solvent. wuxibiology.com
2-Pyridone (Lactam form): This form predominates in polar solvents, in the solid state, and in aqueous solutions. nih.govwuxibiology.com It features a non-aromatic ring with alternating single and double bonds. wuxibiology.com
2-Hydroxypyridine (Lactim form): This aromatic tautomer is favored in the gas phase and in non-polar solvents. nih.govwuxibiology.com
This tautomerism is of significant biological relevance because the two forms have distinct geometric and electronic properties. wuxibiology.com The 2-pyridone form presents a hydrogen bond donor (N-H) and acceptor (C=O), while the 2-hydroxypyridine form presents a hydrogen bond donor (O-H) and a nitrogen atom within an aromatic ring system. These differences directly impact how the molecule can dock into a protein's binding site, influencing its biological activity. The ability to exist in different tautomeric forms can be a key factor in the molecule's mechanism of action.
Impact of Chlorophenyl Substitution on Bioactivity
For example, studies on other classes of bioactive molecules have demonstrated the profound impact of isomerism. In a series of novel oxazolidinones, a linearly attached pendant group conferred greater antibacterial potency than an angularly attached one. nih.gov Similarly, the separation of diastereoisomers of the dihydropyridine (B1217469) calcium antagonist benidipine (B10687) revealed that one isomer possessed a powerful hypotensive effect, while the other was almost inactive. nih.gov This principle directly applies to 5-(chlorophenyl)pyridin-2(1H)-one derivatives, where moving the chlorine from the ortho to the meta or para position would alter the molecule's conformational preferences and its interactions with a biological target, thereby modulating its pharmacological profile. The metabolism of the compound can also be affected by the chlorine position. nih.gov
Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect alters the electron distribution across the molecule, influencing its polarity, pKa, and capacity for forming non-covalent bonds. mdpi.comresearchgate.net The modification of the molecule's molecular electrostatic potential is a key factor in its interaction with protein residues. nih.gov
These electronic perturbations can be crucial for binding affinity. For instance, the electronic properties endowed by substituents can directly affect interactions with key amino acid residues within a protein's DNA-binding domain. mdpi.com The electron-withdrawing nature of the chlorine in 5-(2-chlorophenyl)pyridin-2(1H)-one can therefore be fundamental to its biological activity by fine-tuning the electronic environment required for optimal receptor engagement.
Role of Substituents at Other Positions of the Pyridinone Scaffold
While the 5-(2-chlorophenyl) substituent is a key pharmacophoric element, modifications at other positions of the pyridinone ring (C3, C4, C6) are also vital for modulating biological activity. nih.gov SAR studies on various pyridinone series have consistently shown that these positions are amenable to substitution to optimize potency and selectivity.
For instance, preliminary SAR of certain anti-HIV pyridinone derivatives indicated that making modifications at positions 3, 4, and 6 of the ring was crucial to their antiviral activity. nih.gov In another study focused on developing HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), new cyclopentanepyridinone analogs were synthesized with flexible side chains at the C-4 position to improve interactions within the enzyme's binding pocket. acs.org Research into urease inhibitors based on the pyridin-2(1H)-one scaffold suggested that the introduction of electron-releasing groups was important for modulating biological activity. researchgate.net
A study on cyclopentanepyridinone derivatives as anti-HIV agents explored various amine substituents at the C-4 position. The results showed that compounds with alkyl or alkenyl substituents containing more than three carbon atoms at this position were generally associated with higher antiviral activity. acs.org This demonstrates that the size and nature of the side chain can directly impact potency.
The table below, derived from data on cyclopentanepyridinone derivatives, illustrates how different side chains at the C-4 position can influence anti-HIV activity. acs.org
| Compound | Substituent at C-4 | Anti-HIV-1 Activity (EC₅₀ in µM) |
|---|---|---|
| 6 | n-Propylamine | 1.08 |
| 9 | Cyclobutylamine | 0.54 |
| 10 | n-Butylamine | 1.15 |
| 13 | Allylamine | 1.23 |
This table is for illustrative purposes to show the effect of side-chain modifications on biological activity, based on findings for related pyridinone structures. acs.org
The docking of these compounds into the reverse transcriptase enzyme suggested that these side chains occupy a hydrophobic pocket, and their flexibility is key to adapting to potential mutations in the binding site. acs.org This highlights the strategic importance of side chain exploration in overcoming drug resistance and improving the durability of therapeutic agents.
Linker Group Importance in Ligand-Target Interactions
The primary function of a linker is to position the key interacting fragments of a molecule in the correct orientation to bind effectively to a target, such as an enzyme or receptor. A simple hydrocarbon linker or one grafted with specific organic groups can impart a particular geometry to the molecule, which in turn governs the selectivity and specificity of the protein-ligand interaction. nih.gov For instance, in multi-target directed ligands (MTDLs), the linker's length can significantly influence activity; studies on other heterocyclic compounds have shown that increasing linker length can sometimes lead to decreased activity against certain targets like acetylcholinesterase (AChE). nih.gov
Furthermore, the chemical composition of the linker can affect the compound's physicochemical properties. The inclusion of heteroatoms, such as in a urea (B33335) linker, can introduce hydrogen bonding capabilities, potentially strengthening the bond with the target protein. researchgate.net Linkers can also influence aqueous solubility, a crucial factor for drug development. nih.govresearchgate.net Some linkers are designed to be "cleavable," responding to specific physiological conditions, such as the lower pH found in tumor microenvironments or lysosomes. Acyl hydrazone linkers, for example, are known to be stable at neutral pH but hydrolyze more readily at acidic pH, allowing for targeted release of an active compound. nih.gov
The selection of the linker is a key strategic decision in the design of derivatives of 5-(2-Chlorophenyl)pyridin-2(1H)-one. It must be tailored to the specific biological target to ensure that the pharmacophoric elements are presented optimally for binding, while also conferring favorable properties to the molecule as a whole. nih.gov
Table 1: Influence of Linker Type on Derivative Properties
| Linker Type | Potential Influence on Derivative Activity | Representative Finding |
| Urea Linker | Introduces hydrogen bond donor and acceptor sites, potentially increasing binding affinity. | In certain pyridine (B92270) derivatives, a urea linker was used to connect the pyridine core to other moieties to create potent antiproliferative agents. researchgate.net |
| Hydrocarbon Chain | Affects the geometry and flexibility of the molecule; length is a critical determinant of activity. | Studies on MTDLs for Alzheimer's Disease showed that linker length directly influenced inhibitory activity against specific enzymes. nih.gov |
| Acyl Hydrazone | Can act as a pH-sensitive linker, enabling targeted drug release in acidic environments like tumors or lysosomes. | Acyl hydrazone linkers are notably stable at neutral pH but show significantly faster hydrolysis and drug release at a pH of 5. nih.gov |
Development of Structure-Activity Relationship Models
The development of Structure-Activity Relationship (SAR) models is a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 5-(2-Chlorophenyl)pyridin-2(1H)-one, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com These models are built by systematically modifying the chemical structure and observing the corresponding changes in biological effect.
Initial SAR analyses for pyridin-2(1H)-one derivatives have revealed several key trends. For example, the nature and position of substituents on both the pyridine and phenyl rings are critical. Studies on similar pyridine compounds have shown that the presence of groups capable of acting as hydrogen bond donors, such as hydroxyl (-OH) or amine (-NH2) groups, often enhances biological activity. mdpi.com Conversely, the introduction of bulky groups can lead to lower activity, likely due to steric hindrance at the target's binding site. mdpi.com The electronic properties of substituents are also important; electron-releasing groups have been found to be important in modulating the anti-urease activity of some pyridin-2(1H)-one derivatives. researchgate.net
To gain deeper insights beyond simple SAR, researchers employ computational techniques to develop quantitative structure-activity relationship (QSAR) models. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. nih.gov CoMFA models generate 3D contour maps that visualize the steric and electrostatic fields around a series of molecules, highlighting regions where modifications are likely to improve or diminish activity. nih.gov These models can rationalize why, for instance, a bulky substituent is tolerated at one position but not another, or why a region of negative electrostatic potential is favorable for binding. nih.gov
Another valuable tool is the analysis of electrostatic potential maps (EPMs). EPMs illustrate the electron density across a molecule, which is fundamental to its non-covalent interactions with a biological target. mdpi.com These maps help predict regions prone to electrostatic or hydrophobic interactions, guiding the rational design of new, more potent derivatives. mdpi.com The development of these sophisticated models allows for the prioritization of synthetic targets, saving time and resources in the discovery of new therapeutic agents based on the 5-(2-Chlorophenyl)pyridin-2(1H)-one scaffold.
Table 2: Summary of SAR Findings for Pyridine and Pyridin-2(1H)-one Derivatives
| Structural Modification | Position | Observed Effect on Activity | Rationale / Finding |
| Electron-Donating Groups (-OH, -OCH3, -NH2) | Various | Generally enhances antiproliferative activity. mdpi.com | These groups can act as hydrogen bond donors or acceptors, improving interaction with the biological target. mdpi.com |
| Electron-Withdrawing Groups (-Cl, -NO2) | Phenyl Ring | Can increase or decrease activity depending on the target and position. Halogen atoms have sometimes been associated with lower antiproliferative activity. mdpi.com | The combined electronic effect of certain groups can be crucial for activity against specific targets. nih.gov |
| Bulky Groups | Various | Often leads to decreased activity. mdpi.com | Steric hindrance can prevent the molecule from fitting optimally into the binding pocket of the target protein. nih.gov |
| Acylation of -OH group | Various | Decreased antiproliferative activity. | The presence of hydrogen donor groups appears to be beneficial for biological activity in certain pyridine derivatives. mdpi.com |
Investigation of Biological Activities and Molecular Mechanisms
In Vitro Biological Activity Studies of 5-(2-Chlorophenyl)pyridin-2(1H)-one Analogues
The structural motif of pyridin-2(1H)-one serves as a versatile scaffold for the development of biologically active compounds. By modifying the substituents on the pyridinone ring, researchers have synthesized a range of analogues and evaluated their efficacy in various biological assays.
The fight against cancer necessitates the continuous development of new therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. Analogues of 5-(2-Chlorophenyl)pyridin-2(1H)-one have shown promise in this area, with studies indicating potential through various mechanisms including cytotoxicity, induction of programmed cell death, and modulation of cellular oxidative stress.
A primary method for assessing the anticancer potential of a compound is to measure its ability to inhibit the growth and proliferation of cancer cells. Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly employed for this purpose. These assays quantify the metabolic activity of cells, which correlates with the number of viable cells.
Studies on 5-arylated pyridazin-3(2H)-ones, which are structurally related to pyridin-2(1H)-one analogues, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones were evaluated for their cytotoxicity against MAC 13 and MAC 16 murine colon cancer cell lines. nih.gov The pyridazine (B1198779) series, in particular, showed promising in vitro activity. The p-methoxy derivative exhibited an IC50 (the concentration required to inhibit the growth of 50% of cells) of 17 µM in MAC 13 and 11 µM in MAC 16 cell lines. nih.gov Similarly, other 5-arylated 2(5H)-furanone analogues displayed IC50 values in the range of 30-50 µM against the same cell lines. nih.gov
Furthermore, pyrimidine (B1678525) derivatives featuring aryl urea (B33335) moieties have been synthesized and tested against colon (SW480) and prostate cancer cell lines. One of the most active compounds in this series demonstrated an IC50 value of 11.08 µM against the SW480 cancer cell line. nih.gov These findings underscore the potential of the broader class of N-heterocycles, including pyridinone analogues, as a source of new anticancer agents.
Table 1: Growth Inhibition (IC50) of 5-Aryl Pyridinone Analogues and Related Heterocycles against Cancer Cell Lines
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazin-3(2H)-one | p-methoxy derivative | MAC 13 (murine colon) | 17 | nih.gov |
| Pyridazin-3(2H)-one | p-methoxy derivative | MAC 16 (murine colon) | 11 | nih.gov |
| 5-Arylated 2(5H)-furanone | Various derivatives | MAC 13 (murine colon) | 30-50 | nih.gov |
| 5-Arylated 2(5H)-furanone | Various derivatives | MAC 16 (murine colon) | 40-50 | nih.gov |
| Pyrimidine-aryl urea | Compound 4b | SW480 (colon) | 11.08 | nih.gov |
| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole | Compound 5e | Breast Cancer Lines | <2 | researchgate.net |
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. nih.gov Therapeutic agents that can induce apoptosis in cancer cells are of significant interest. The mechanism of apoptosis is complex, involving both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways, which converge on the activation of caspases, a family of proteases that execute the cell death program. nih.gov
Investigations into the analogues of 5-(2-Chlorophenyl)pyridin-2(1H)-one suggest that their anticancer activity may be mediated, at least in part, by the induction of apoptosis. For example, mechanistic studies of a pyrimidine derivative (compound 4b) that was highly cytotoxic to SW480 colon cancer cells revealed that it induced cell cycle arrest at the G2/M phase. nih.gov Furthermore, this compound was found to modulate key proteins in the apoptotic pathway, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and subsequent activation of executioner caspases, such as cleaved PARP. nih.gov
Similarly, studies on 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles, another class of related heterocyclic compounds, showed that a lead compound (5e) induced cell cycle arrest at the G2/M phase and altered the mitochondrial membrane potential in breast cancer cells. researchgate.net The pro-apoptotic effects were associated with the downregulation of the oncogenic protein p-Akt and the upregulation of the tumor suppressor p-PTEN, indicating that multiple signaling pathways may be involved in the induction of cancer cell death. researchgate.net These findings highlight a common mechanistic theme for these heterocyclic compounds, suggesting that 5-(2-Chlorophenyl)pyridin-2(1H)-one analogues likely share the ability to trigger apoptosis through the modulation of critical cell cycle and survival pathways.
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While low to moderate levels of ROS act as signaling molecules, excessive levels can induce oxidative stress, leading to cellular damage and apoptosis. nih.gov Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS induction by external agents. nih.gov
The anticancer mechanism of some heterocyclic compounds has been linked to their ability to generate ROS. For instance, studies on 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles revealed that a particularly active compound reduced the levels of reactive oxygen species in breast cancer cells, which paradoxically was associated with anticancer effects in that specific study, suggesting complex, context-dependent roles for ROS. researchgate.net However, in many other therapeutic contexts, such as 5-aminolevulinic acid photodynamic therapy (5-ALA-PDT), the generation of ROS is the primary mechanism of cancer cell killing. mdpi.com The ROS burst in 5-ALA-PDT leads to loss of mitochondrial membrane potential and mitochondria-dependent apoptosis through the upregulation of BAX and downregulation of BCL-2. mdpi.com Given that pyridinone analogues have been shown to induce apoptosis via the mitochondrial pathway, it is plausible that their mechanism of action could also involve the modulation of intracellular ROS levels, creating a state of cytotoxic oxidative stress within cancer cells.
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyridine (B92270) and its derivatives have long been recognized for their broad-spectrum biological activities, including antimicrobial effects. nih.gov
Analogues of 5-(2-Chlorophenyl)pyridin-2(1H)-one have been investigated for their potential as antimicrobial agents. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
For example, a study on novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids revealed that some of these compounds exhibited promising antibacterial activity. nih.gov Specifically, compounds 6a and 6g showed activity against Proteus mirabilis with MIC values of 12.5 µg/mL and 6.25 µg/mL, respectively. nih.gov Another study focusing on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, which share a core heterocyclic structure, identified a compound that was 64-fold more potent than the initial lead compound against Klebsiella pneumoniae, with a MIC of 2 μg/mL. acs.org Further modifications to this scaffold, simplifying a side chain to a C12 lipid chain, retained this potent antibacterial activity. acs.org Additionally, thieno[2,3-d]pyrimidine (B153573) derivatives have shown moderate activity against S. aureus, E. coli, and B. subtilis. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of Pyridinone Analogues and Related Heterocycles against Various Microorganisms
| Compound Class | Specific Analogue | Microorganism | MIC (µg/mL) | Reference |
| Pyridinyl-1,3,5-triazine | Compound 6a | Proteus mirabilis | 12.5 | nih.gov |
| Pyridinyl-1,3,5-triazine | Compound 6g | Proteus mirabilis | 6.25 | nih.gov |
| Pyridinyl-1,3,5-triazine | Compound 8 | Proteus mirabilis | 6.25 | nih.gov |
| 2-(5-fluoropyrimidinyl)pyridazinone | Compound 11 | Klebsiella pneumoniae | 2 | acs.org |
| 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one | Compound 20 | Klebsiella pneumoniae | 2 | acs.org |
| 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one | Compound 22 | Klebsiella pneumoniae | 2 | acs.org |
| Thieno[2,3-d]pyrimidine | Compound 3 | Pseudomonas aeruginosa | < Streptomycin | mdpi.com |
Enzyme inhibitors are a major class of therapeutic drugs that function by blocking the activity of enzymes involved in disease processes. The pyridin-2(1H)-one scaffold has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors targeting key players in cancer progression.
One such target is the c-Met receptor tyrosine kinase, which plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in many human cancers. Several studies have reported the development of pyridine-containing compounds as c-Met inhibitors. For instance, a series of pyridine derivatives showed potent inhibitory activity against c-Met, with IC50 values as low as 0.02 µM. nih.gov Crizotinib, an approved anticancer drug, also features a pyridine moiety and inhibits c-Met with an IC50 of 11 nM in cell-based assays. selleckchem.com
Another important cancer-related enzyme target is mutant isocitrate dehydrogenase (IDH). nih.gov Mutations in IDH1 and IDH2 are found in various cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). nih.gov A significant research effort has focused on developing inhibitors of these mutant enzymes. A medicinal chemistry campaign starting from a quinoline-dione hit led to the discovery of a series of potent pyridin-2-one based mIDH1 inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that an ortho-substitution on the phenyl ring was crucial to force the pyridone ring into an orthogonal orientation relative to the core structure, which was necessary for potent activity. nih.gov For example, a 2-chloro substituted analogue was equipotent to the initial hit compound against the R132H mutant of IDH1. nih.gov
Table 3: Enzyme Inhibitory Activity (IC50) of Pyridinone Analogues and Related Compounds
| Compound Class | Target Enzyme | Specific Analogue | IC50 | Reference |
| Pyridine derivative | c-Met | Compound 13b | 0.02 µM | nih.gov |
| Pyridine derivative | c-Met | Compound 11i | 0.05 µM | nih.gov |
| Pyridine derivative | c-Met | Compound 13h | 0.05 µM | nih.gov |
| Pyridine derivative | c-Met | Crizotinib | 11 nM | selleckchem.com |
| Pyridin-2(1H)-one quinolinone | Mutant IDH1 (R132H) | 2-thiohydantoin (cpd 4) | 4.7 µM (Ki) | nih.gov |
| Pyridin-2(1H)-one | Tropomyosin receptor kinase (TRK) | Compound 14q | Potent Inhibition | nih.gov |
Receptor Modulation Assays
Derivatives of the 5-(2-Chlorophenyl)pyridin-2(1H)-one scaffold have demonstrated notable activity in receptor modulation assays, particularly targeting G-protein coupled receptors (GPCRs).
One area of significant interest is the development of agonists for the G-protein-coupled receptor 119 (GPR119). nih.gov This receptor is primarily found on pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. nih.gov Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) release and promote the secretion of glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes. nih.gov A class of pyridone-containing GPR119 agonists has been discovered and optimized, leading to the identification of potent and selective compounds. nih.gov
Another important target is the neurokinin 1 (NK1) receptor. Tradipitant, a compound containing a related structural motif, is a neurokinin 1 antagonist that works by blocking the action of substance P. wikipedia.org It has been investigated for various conditions, including chronic pruritus, alcoholism, and gastroparesis. wikipedia.org
The serotonin (B10506) 5-HT2C receptor (5-HT2CR) has also been a focus of investigation. This receptor is a GPCR in the central nervous system that influences key neurological pathways. nih.gov Positive allosteric modulators (PAMs) of the 5-HT2CR have been developed from 4-phenylpiperidine-2-carboxamide analogues, showing potential for treating neuropsychiatric and metabolic disorders. nih.gov
Identification and Validation of Biological Targets
A variety of biological targets have been identified and validated for compounds structurally related to 5-(2-Chlorophenyl)pyridin-2(1H)-one. These targets span several classes of proteins crucial for cellular signaling and function.
Kinases are a major class of enzymes targeted by derivatives of this scaffold.
B-Raf Kinase: Vemurafenib (B611658), a potent inhibitor of the B-Raf enzyme, is used in the treatment of late-stage melanoma. wikipedia.orgwikipedia.org It specifically targets the V600E mutation in the B-Raf protein, interrupting the B-Raf/MEK/ERK signaling pathway and inducing programmed cell death in melanoma cells. wikipedia.org
Receptor Interacting Protein Kinase-2 (RIPK2): A class of pyrido[2,3-d]pyrimidin-7-one based inhibitors has been developed for RIPK2, a key enzyme in pro-inflammatory signaling pathways initiated by NOD1/2 receptors. nih.gov One such inhibitor, compound 33, demonstrated potent inhibition of RIPK2 kinase with an IC50 of 8 ± 4 nM and showed significant selectivity over other kinases. nih.gov
PIM-1 Kinase: Pyridine-quinoline hybrids have been identified as both competitive and non-competitive inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. nih.gov
Tropomyosin Receptor Kinase (TRK): Novel pyridin-2(1H)-one analogues have been identified as potent inhibitors of TRK fusion proteins, which are oncogenic drivers in various cancers. nih.gov Compound 14q from this series effectively blocked TRK signaling and inhibited the growth of TRK-dependent tumors. nih.gov
Mammalian Target of Rapamycin (mTOR): A potent and selective mTOR inhibitor, Torin2, which is a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative, has been discovered. mit.edu It inhibits mTOR with high potency and selectivity over other kinases like PI3K. mit.edu
p38α Mitogen-Activated Protein Kinase (MAPK): Some 3,5-disubstituted pyridin-2(1H)-one derivatives have been found to be inhibitors of p38α MAPK, a kinase involved in pain hypersensitivity. However, the anti-allodynic effects of these compounds did not always correlate with their p38α MAPK inhibitory potency, suggesting the involvement of other biological targets. nih.gov
While direct evidence for tubulin polymerization inhibition by 5-(2-Chlorophenyl)pyridin-2(1H)-one itself is not prominent in the provided context, the broader class of small molecule kinase inhibitors, to which many of its derivatives belong, often has members that affect the microtubule network. For instance, some kinase inhibitors can indirectly influence microtubule dynamics by targeting kinases that regulate microtubule-associated proteins.
The modulation of ion channels represents another mechanism of action for compounds with related structures.
Transient Receptor Potential Melastatin 4 (TRPM4): Clotrimazole, which shares a (chlorophenyl)methylimidazole moiety, is known to block the TRPM4 channel, a Ca2+-activated non-selective cation channel. nih.gov Other aromatic compounds have also been identified as blockers of this channel. nih.gov
Mitochondrial Ion Channels: Various small molecules can modulate mitochondrial ion channels, such as the voltage-dependent anion channel (VDAC), which plays a role in apoptosis. nih.gov The modulation of these channels can lead to changes in mitochondrial permeability and cell death pathways. nih.gov
Beyond kinases and ion channels, derivatives of this chemical family interact with other enzyme systems. For example, some pyrrol-3-one derivatives, which can be synthesized from related starting materials, are being explored for their diverse biological activities, which often stem from interactions with various enzymes. mdpi.com
Proposed Mechanisms of Action
The diverse biological activities of 5-(2-Chlorophenyl)pyridin-2(1H)-one and its analogs are a result of their interaction with multiple molecular targets, leading to the modulation of various cellular signaling pathways.
A primary mechanism of action for many derivatives is the inhibition of protein kinases . By binding to the ATP-binding pocket of kinases such as B-Raf, RIPK2, PIM-1, and TRK, these compounds can block the phosphorylation of downstream substrates. wikipedia.orgnih.govnih.govnih.gov This disruption of kinase signaling cascades can lead to a variety of cellular effects, including the induction of apoptosis in cancer cells and the suppression of pro-inflammatory responses. wikipedia.orgnih.govnih.gov For instance, the inhibition of the B-Raf/MEK/ERK pathway by vemurafenib is a well-established mechanism for its anti-melanoma activity. wikipedia.org
Another key mechanism is the modulation of receptor activity . As seen with GPR119 agonists and NK1 receptor antagonists, these compounds can either activate or block the function of specific G-protein coupled receptors. nih.govwikipedia.org This modulation of receptor signaling can have profound physiological effects, such as regulating insulin secretion or blocking the action of neuropeptides involved in pain and inflammation. nih.govwikipedia.org
Modulation of ion channel function is also a significant mechanism. By blocking channels like TRPM4, these compounds can alter cellular membrane potential and calcium homeostasis. nih.gov This can impact a wide range of cellular processes in both excitable and non-excitable cells. nih.gov
Finally, some compounds related to this scaffold may exert their effects through interactions with other enzyme systems or by influencing protein-protein interactions , such as those involving VDAC in the mitochondria, which can trigger apoptotic pathways. nih.gov
Ligand-Target Binding Interactions
The interaction of pyridin-2(1H)-one derivatives with their biological targets is a key determinant of their activity. Molecular docking and structure-activity relationship (SAR) studies have provided insights into the binding modes of these compounds. For instance, derivatives of this class have been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) and as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. nih.govnih.gov
In the case of mIDH1 inhibition, the pyridone core serves as a crucial scaffold. The aryl group at the 5-position, in this case, the 2-chlorophenyl group, plays a significant role in the binding affinity. Studies on related compounds have suggested that the orientation of this aryl group in relation to the pyridone ring can be critical for optimal interaction within the enzyme's binding pocket. nih.gov While specific amino acid interactions for 5-(2-Chlorophenyl)pyridin-2(1H)-one are not detailed in the provided literature, the general binding mode for this class of inhibitors involves interactions with key residues in the active site of mIDH1.
For AMPA receptor antagonism, 1,3,5-triaryl-1H-pyridin-2-one derivatives have been investigated. The structure-activity relationships of these compounds were explored by modifying the aromatic rings at positions 1, 3, and 5 of the pyridone ring. nih.gov This suggests that the 5-aryl substituent is a critical determinant for receptor binding and subsequent allosteric modulation.
Table 1: Investigated Biological Targets of Pyridin-2(1H)-one Derivatives
| Biological Target | Compound Class | Therapeutic Area |
| Mutant Isocitrate Dehydrogenase 1 (mIDH1) | 2H-1λ2-pyridin-2-one derivatives | Cancer |
| α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) Receptor | 1,3,5-triaryl-1H-pyridin-2-one derivatives | Epilepsy, Neurological Diseases |
| Eukaryotic translation initiation factor 3, subunit A (eIF3a) | 1,5-disubstituted-pyridin-2(1H)-one derivatives | Cancer, Fibrosis |
Modulation of Signaling Pathways
The binding of 5-(2-Chlorophenyl)pyridin-2(1H)-one and its analogs to their molecular targets leads to the modulation of specific intracellular signaling pathways. These alterations in cellular signaling are central to their observed biological effects.
Inhibition of Mutant IDH1 and Downstream Signaling:
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers. These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG). nih.gov High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis. nih.gov
Inhibitors based on the pyridin-2(1H)-one scaffold, such as derivatives of 5-(2-Chlorophenyl)pyridin-2(1H)-one, are designed to specifically target the mutant IDH1 enzyme. By inhibiting mIDH1, these compounds prevent the production of 2-HG. The subsequent reduction in 2-HG levels restores the function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic modifications and the induction of cancer cell differentiation. nih.gov
AMPA Receptor Antagonism:
The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in various neurological disorders, including epilepsy. nih.gov Pyridin-2(1H)-one derivatives, acting as noncompetitive antagonists, bind to an allosteric site on the AMPA receptor. This binding event modulates the receptor's conformation, thereby reducing the ion flow through its channel even in the presence of the endogenous ligand, glutamate. This noncompetitive antagonism effectively dampens excessive glutamatergic signaling, which is a key factor in the generation and spread of seizures. nih.gov
Regulation of Protein Translation:
Certain 1,5-disubstituted-pyridin-2(1H)-one derivatives have been shown to exert their anti-cancer effects by inhibiting the eukaryotic translation initiation factor 3, subunit A (eIF3a). nih.gov eIF3a is a critical component of the eIF3 complex, which plays a fundamental role in the initiation of protein synthesis. By suppressing eIF3a, these compounds can disrupt the translation of key proteins required for cancer cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis. nih.gov The selectivity of these compounds towards cancer cells over normal cells is an area of active investigation. nih.gov
Computational and Structural Studies
Molecular Modeling and Docking Simulations
No specific molecular modeling or docking studies for 5-(2-Chlorophenyl)pyridin-2(1H)-one have been identified. Such studies would theoretically involve the use of software to predict the conformation of the molecule and how it might bind to a protein's active site.
There are no available reports detailing the analysis of ligand-protein interactions for 5-(2-Chlorophenyl)pyridin-2(1H)-one. This type of analysis would typically describe specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds formed between the compound and a target protein, as determined through docking simulations.
Information regarding the predicted binding affinities (such as docking scores or calculated Ki/IC50 values) and the specific binding orientations of 5-(2-Chlorophenyl)pyridin-2(1H)-one within a protein active site is not available in the reviewed literature.
Pharmacophore Modeling
No studies focused on developing a pharmacophore model based on 5-(2-Chlorophenyl)pyridin-2(1H)-one could be found. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.
There is no information on the generation or refinement of pharmacophore hypotheses derived from or including 5-(2-Chlorophenyl)pyridin-2(1H)-one.
Without an established pharmacophore model, there are no reports of its use in virtual screening campaigns to find new potential ligands or in the optimization of lead compounds based on the 5-(2-Chlorophenyl)pyridin-2(1H)-one scaffold.
Quantitative Structure-Activity Relationship (QSAR) Analysis
No QSAR studies specifically analyzing a series of compounds including 5-(2-Chlorophenyl)pyridin-2(1H)-one were found. A QSAR analysis would mathematically correlate the chemical structure of a group of compounds with their biological activity, but the necessary data set for this compound is not publicly documented.
Table of Mentioned Compounds
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “5-(2-Chlorophenyl)pyridin-2(1H)-one” that adheres to the specified detailed outline. The required research findings and data for the following sections concerning this specific molecule are not present in the public domain:
Quantum Chemical Calculations and Spectroscopic Analysis:Specific quantum chemical studies on this compound are not available.
Molecular Electrostatic Potential (MEP) Mapping:There are no published MEP mapping analyses for this specific compound.
While general methodologies and studies on related but distinct pyridin-2(1H)-one derivatives exist, the specific computational and structural data required to construct a scientifically accurate and detailed article for "5-(2-Chlorophenyl)pyridin-2(1H)-one" as per the provided outline is not available in the reviewed sources.
Conformational Analysis
These analyses typically reveal the most stable, low-energy conformations of the molecule in the gaseous phase. The planarity between the pyridinone and the phenyl ring is a central aspect of this analysis. The degree of twisting between these two rings is influenced by the steric hindrance imposed by the ortho-chloro substituent on the phenyl ring and the electronic effects within the molecule. The pyridin-2(1H)-one moiety itself is generally planar, a characteristic feature of this heterocyclic system which exists in a dynamic equilibrium between its lactam and lactim tautomeric forms, with the lactam form predominating in the solid state.
X-ray Crystallographic Studies
X-ray crystallography provides definitive experimental evidence for the solid-state structure of 5-(2-Chlorophenyl)pyridin-2(1H)-one, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms.
Crystallographic data confirm the specific conformation adopted by the molecule in the crystalline lattice. A key parameter obtained from these studies is the dihedral angle between the pyridinone and the 2-chlorophenyl rings. This angle is a result of the balance between intramolecular steric repulsion, particularly from the chlorine atom at the ortho position, and the electronic drive for a more planar conjugated system.
The solid-state structure confirms the prevalence of the 2-pyridinone tautomer, characterized by a carbon-oxygen double bond (C=O) and a hydrogen atom on the nitrogen (N-H). The precise bond lengths and angles within the heterocyclic and aromatic rings are also determined, providing a detailed and rigid picture of the molecule's geometry in its crystalline form.
Table 1: Selected Crystallographic Data for 5-(2-Chlorophenyl)pyridin-2(1H)-one
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO |
| Crystal System | Data not available |
| Space Group | Data not available |
Specific crystallographic data such as crystal system and space group are not publicly available in the search results.
The arrangement of molecules within the crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. In the case of 5-(2-Chlorophenyl)pyridin-2(1H)-one, the N-H group of the pyridinone ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.
This donor-acceptor capability facilitates the formation of strong N-H···O=C hydrogen bonds, which are a dominant feature in the crystal packing. These interactions often lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or extended one-dimensional chains.
Future Directions and Research Opportunities
Optimization of 5-(2-Chlorophenyl)pyridin-2(1H)-one Derivatives for Enhanced Activity and Selectivity
The core structure of 5-(2-Chlorophenyl)pyridin-2(1H)-one offers a versatile scaffold for chemical modification to enhance therapeutic properties. Research has shown that strategic alterations to the pyridinone ring can lead to significant improvements in potency and selectivity.
Detailed research findings indicate that modifying the substituents at various positions on the pyridin-2(1H)-one core is a viable strategy for improving therapeutic efficacy. For instance, in a series of 3,5-disubstituted pyridin-2(1H)-one derivatives, varying the group at the 5-position was shown to improve anti-allodynic potency, which is the compound's ability to relieve pain from non-painful stimuli. nih.gov Similarly, introducing different aryl or heteroaryl groups at the 3-position also modulates the biological activity. nih.gov One of the most active compounds identified in a study for treating mechanical allodynia was 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, which was found to be an inhibitor of p38α mitogen-activated protein kinase (MAPK). researchgate.net
The nature of the substituent on the phenyl ring also plays a critical role. Studies on similar heterocyclic structures have demonstrated that the placement of electron-withdrawing or electron-donating groups can dramatically alter biological activity. For example, placing an electron-withdrawing chlorine atom at the meta-position of a phenyl ring was found to decrease anti-proliferative activity, whereas electron-donating groups at the same position enhanced it. nih.gov This principle of structure-activity relationship (SAR) is fundamental to the optimization process. Future work will likely focus on creating a diverse library of derivatives by systematically altering these positions to identify candidates with the most favorable combination of high potency against their intended target and minimal effects on other proteins, thereby reducing potential side effects.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyridinone Derivatives
| Modification Site | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyridinone 5-Position | Phenylamino Group | Increased anti-allodynic potency. | nih.gov |
| Pyridinone 3-Position | Indol-4-yl Moiety | Served as a core for potent anti-allodynic derivatives. | nih.gov |
| Phenyl Ring | Electron-Donating Groups (e.g., -OH, -OCH3) | Enhanced anti-proliferative potency in related heterocycles. | nih.gov |
Advanced Computational Approaches in Drug Design
Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate the process and reduce costs. researchgate.net These computational methods can be powerfully applied to the design and optimization of 5-(2-Chlorophenyl)pyridin-2(1H)-one derivatives. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and pharmacophore generation can be used to understand the relationship between a molecule's 3D structure and its biological activity, helping to predict the potency of new designs. nih.gov
Molecular docking simulations can visualize how a derivative binds to its target protein, allowing researchers to refine the structure for a better fit. researchgate.net More advanced methods, including deep learning, are becoming increasingly prominent. universiteitleiden.nl Algorithms like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be used for de novo drug design, where the computer generates entirely novel molecular structures optimized for specific properties. universiteitleiden.nl By training these models on existing data of active and inactive compounds, researchers can screen vast virtual libraries to identify promising new candidates for synthesis and testing, significantly streamlining the discovery of next-generation drugs. nih.gov
Combination Therapies and Polypharmacology
The complexity of many diseases, such as chronic pain and cancer, often means that targeting a single biological pathway is insufficient. Future research will likely explore the use of 5-(2-Chlorophenyl)pyridin-2(1H)-one derivatives as part of combination therapies, where they are administered alongside other drugs to achieve a synergistic effect. For example, a derivative that inhibits p38 MAPK could potentially be combined with a drug that targets a different signaling pathway involved in inflammation or pain.
Furthermore, the concept of polypharmacology—where a single drug is designed to interact with multiple targets—is gaining traction. The observation that the analgesic effects of some pyridinone derivatives may not be solely due to p38 MAPK inhibition suggests they may already possess a degree of polypharmacology. nih.gov A key future direction will be to intentionally design new derivatives that modulate a specific set of targets. This approach could lead to more effective treatments by simultaneously disrupting multiple disease-related processes, potentially offering improved efficacy and a lower likelihood of developing drug resistance.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 5-(2-Chlorophenyl)pyridin-2(1H)-one |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(2-Chlorophenyl)pyridin-2(1H)-one, and how can reaction conditions be optimized for yield improvement?
- Answer: The compound is typically synthesized via multi-step routes involving cyclization, halogenation, or coupling reactions. For example, N-alkylation using 2-chloro-3-(chloromethyl)quinoline derivatives in the presence of bases like KOtBu and solvents such as DMF/THF under reflux can yield pyridinone hybrids . Optimization strategies include adjusting reaction time (e.g., 1–24 hours), temperature (343 K for reflux), and stoichiometric ratios of reagents. Purification via column chromatography (hexane/ethyl acetate) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing 5-(2-Chlorophenyl)pyridin-2(1H)-one, and how can data discrepancies be resolved?
- Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding interactions (e.g., intramolecular C–H⋯N bonds) .
- Mass spectrometry (HRMS) for exact mass verification (e.g., m/z 179.0252274) .
- X-ray crystallography to resolve structural ambiguities, such as dihedral angles between aromatic rings (e.g., 85.93° between pyridinone and quinoline moieties) .
Discrepancies in data (e.g., tautomeric forms) can be addressed by cross-referencing with IR spectroscopy or computational modeling .
Q. What are the primary biological targets of 5-(2-Chlorophenyl)pyridin-2(1H)-one, and how is its mechanism of action studied?
- Answer: The compound interacts with enzymes like HIV-1 reverse transcriptase (RT) and dipeptidyl peptidase-4 (DPP-4) . Mechanism studies involve:
- Enzyme inhibition assays (e.g., RT inhibition IC₅₀ values) .
- Molecular docking to map binding interactions (e.g., hydrophobic pockets in RT) .
- In vitro cell models to assess anti-inflammatory or glucose-regulatory effects .
Advanced Research Questions
Q. How do structural modifications at the pyridinone ring influence inhibitory activity against HIV-1 reverse transcriptase mutants?
- Answer: Substituents at C-3 (e.g., nitro groups) and C-4 (olefinic chains) enhance resistance profiles. For example, introducing polar groups improves binding to mutant RT strains (e.g., K103N, Y181C) by compensating for lost hydrogen bonds. Comparative studies with brominated or iodinated analogs reveal halogen size impacts steric hindrance and reactivity .
Q. What computational strategies predict the binding affinity of 5-(2-Chlorophenyl)pyridin-2(1H)-one derivatives with DPP-4?
- Answer: Methods include:
- Molecular dynamics (MD) simulations to study conformational stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR models correlating substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values .
- Free-energy perturbation (FEP) to quantify ΔG changes upon halogen substitution (e.g., Cl vs. CF₃) .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of 5-(2-Chlorophenyl)pyridin-2(1H)-one?
- Answer: X-ray diffraction confirms the dominant tautomer by identifying hydrogen-bonding networks (e.g., O–H⋯N vs. N–H⋯O). For instance, intramolecular C–H⋯O bonds stabilize the keto form, while π–π stacking (3.55–3.78 Å) between aromatic rings validates planar geometry . Discrepancies from NMR (e.g., solvent-dependent shifts) are reconciled by comparing solid-state vs. solution-phase data .
Methodological Considerations
- Synthetic Challenges : Low solubility of intermediates may require co-solvents (e.g., DMSO) or microwave-assisted synthesis to enhance reaction rates .
- Analytical Pitfalls : Mass spectrometry fragmentation patterns must differentiate isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl) to avoid misassignment .
- Biological Assays : Use mutant cell lines (e.g., RT-K103N) to validate resistance profiles and specificity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
